Chlorobenzene

Description

This compound appears as a colorless to clear, yellowish liquid with a sweet almond-like odor. Flash point 84 °F. Practically insoluble in water and somewhat denser than water (9.2 lb / gal). Vapors heavier than air. Used to make pesticides, dyes, and other chemicals.

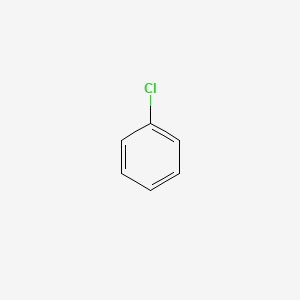

This compound is the simplest member of the class of monochlorobenzenes, that is benzene in which a single hydrogen has been substituted by a chlorine. It has a role as a solvent.

This compound is used primarily as a solvent, a degreasing agent, and a chemical intermediate. Limited information is available on the acute (short-term) effects of this compound. Acute inhalation exposure of animals to this compound produced narcosis, restlessness, tremors, and muscle spasms. Chronic (long- term) exposure of humans to this compound affects the central nervous system (CNS). Signs of neurotoxicity in humans include numbness, cyanosis, hyperesthesia (increased sensation), and muscle spasms. No information is available on the carcinogenic effects of this compound in humans. EPA has classified this compound as a Group D, not classifiable as to human carcinogenicity.

This compound is an aromatic organic compound with the chemical formula C6H5Cl. This colorless, flammable liquid is a common solvent and a widely used intermediate in the manufacture of other chemicals. Rhodococcus phenolicus is a bacterium species able to degrade this compound as sole carbon sources. This compound exhibits low to moderate toxicity as indicated by its LD50 of 2.9 g/kg. Chronic (long-term) exposure of humans to this compound affects the central nervous system (CNS). Signs of neurotoxicity in humans include numbness, cyanosis, hyperesthesia (increased sensation), and muscle spasms.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl/c7-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPPADPHJFYWMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl | |

| Record name | CHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0642 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | chlorobenzene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chlorobenzene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25053-25-2 | |

| Record name | Benzene, chloro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25053-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4020298 | |

| Record name | Chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlorobenzene appears as a colorless to clear, yellowish liquid with a sweet almond-like odor. Flash point 84 °F. Practically insoluble in water and somewhat denser than water (9.2 lb / gal). Vapors heavier than air. Used to make pesticides, dyes, and other chemicals., Liquid, Colorless liquid with an almond-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an almond-like odor. | |

| Record name | CHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/85 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Chlorobenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041855 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0642 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/90 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0121.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

270 °F at 760 mmHg (NTP, 1992), 131.6 °C, 132 °C, 270 °F | |

| Record name | CHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/55 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0642 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/90 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0121.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

75 °F (NTP, 1992), 29.2 °C, 82 °F (Closed Cup) 28 °C, 97 °F (open cup), 27 °C c.c., 75 °F, 82 °F | |

| Record name | CHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/85 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/55 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0642 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/90 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0121.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 499 mg/L at 25 °C, In water, 0.05 g/100g at 20 °C, Miscible in ethanol, ethyl ether; very soluble in benzene, carbon tetrachloride, Freely soluble in chloroform, For more Solubility (Complete) data for CHLOROBENZENE (6 total), please visit the HSDB record page., 0.498 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.05, 0.05% | |

| Record name | CHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/55 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorobenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041855 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0642 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Chlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0121.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.11 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1058 g/cu cm at 20 °C, Percent in caturated air: 1.55 (25 °C); Density of saturated of air: 1.05 (Air = 1), Saturated liquid density = 69.080 lb/cu ft at 70 °C, Critical density = 0.365 g/cu cm; Heat of fusion = 84.9 J/g; Heat capacity = 1.338 J/g K at 20 °C; Dielectric constant = 5.641 at 20 °C, Relative density (water = 1): 1.11, 1.11 | |

| Record name | CHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/55 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0642 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/90 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0121.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.88 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.88 (Air = 1), Relative vapor density (air = 1): 3.88, 3.88 | |

| Record name | CHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/55 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0642 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/90 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

8.8 mmHg at 68 °F ; 11.8 mmHg at 77 °F (NTP, 1992), 12.0 [mmHg], 12.0 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.17, 8.8 mmHg, 9 mmHg | |

| Record name | CHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/85 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/55 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0642 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/90 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0121.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Typical analysis of commercial monochlorobenzene: >99.9%, <0.02% benzene, <0.05% dichlorobenzenes. | |

| Record name | CHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/55 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Clear volatile liquid | |

CAS No. |

108-90-7, 68411-45-0 | |

| Record name | CHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, chloro derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHLOROBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8433 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorobenzene | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/chlorobenzene-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Benzene, chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, chloro derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K18102WN1G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/55 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorobenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041855 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0642 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/90 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzene, chloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/CZ2AB98.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-49 °F (NTP, 1992), -45.2 °C, -45 °C, -50 °F | |

| Record name | CHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/55 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorobenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041855 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0642 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/90 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0121.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

chlorobenzene synthesis and properties

An In-depth Technical Guide to the Synthesis and Properties of Chlorobenzene (B131634)

Introduction

This compound (C₆H₅Cl) is an aromatic organic compound that serves as a fundamental building block in the chemical industry. It is a colorless, flammable liquid characterized by a distinctive almond-like odor.[1][2] First described in 1851, this compound's unique combination of an aromatic ring and a halogen substituent imparts a specific set of physical and chemical properties that make it a versatile solvent and a crucial intermediate in the synthesis of numerous products, including pesticides, dyes, pharmaceuticals, and high-performance plastics.[2][3][4] This guide provides a comprehensive overview of the synthesis, properties, and key reactions of this compound for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The production of this compound can be broadly categorized into industrial-scale manufacturing and laboratory-scale synthesis, each employing distinct methodologies.

Industrial Production Methods

The primary industrial method for this compound production is the direct chlorination of benzene (B151609).

-

Direct Chlorination of Benzene: This method involves the electrophilic substitution of benzene with chlorine gas. The reaction is conducted in the liquid phase in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃), aluminum chloride (AlCl₃), or sulfur dichloride.[2][3][5] The catalyst polarizes the chlorine molecule, increasing its electrophilicity and facilitating the attack on the benzene ring. To maximize the yield of monothis compound and minimize the formation of dithis compound isomers, the reaction is typically run as a continuous process at moderate temperatures (around 40°C) and with a specific benzene-to-chlorine ratio.[2][6] A typical product mixture might contain 73% monothis compound, 22-23% dichlorobenzenes, and 4-5% unreacted benzene.[2][7]

-

Raschig-Hooker Process: An alternative industrial route, the Raschig-Hooker process, involves the oxychlorination of benzene. In this two-stage process, a mixture of benzene, hydrogen chloride (HCl), and air (as a source of oxygen) is passed over a copper-based catalyst at high temperatures to produce this compound and water.[5][8]

Laboratory Synthesis Methods

In a laboratory setting, this compound is often synthesized from aniline (B41778) via the Sandmeyer reaction, which is particularly useful for preparing specific aryl halides.[3][5][9]

-

Sandmeyer Reaction: This two-step procedure begins with the diazotization of aniline. Aniline is treated with a cold aqueous solution of sodium nitrite (B80452) (NaNO₂) and a strong acid, typically hydrochloric acid (HCl), at temperatures between 0-5°C.[5][10] This forms an unstable benzenediazonium (B1195382) chloride salt (C₆H₅N₂⁺Cl⁻). In the second step, the freshly prepared diazonium salt is warmed with a solution of copper(I) chloride (CuCl), which catalyzes the replacement of the diazonium group with a chlorine atom, releasing nitrogen gas and forming this compound.[5][9][10]

Properties of this compound

Physical Properties

This compound is a volatile liquid under standard conditions. It is practically insoluble in water but is miscible with most organic solvents like ethanol (B145695) and diethyl ether.[1][2][4][11] Its key physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₅Cl |

| Molecular Weight | 112.56 g/mol [12][13] |

| Appearance | Colorless to clear, yellowish liquid[1][2] |

| Odor | Almond-like, aromatic[1][2] |

| Melting Point | -45.6 °C (-50.1 °F)[11][12] |

| Boiling Point | 132 °C (270 °F)[11][12] |

| Density | 1.11 g/cm³ at 20°C[12] |

| Vapor Pressure | 8.8 mmHg at 20°C[12][14] |

| Flash Point | 29 °C (84 °F)[1][2] |

| Solubility in Water | 0.5 g/L at 20°C[12] |

| Refractive Index (n²⁰/D) | 1.521 - 1.523[12] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay between the aromatic benzene ring and the chlorine substituent.

-

Electrophilic Aromatic Substitution: The chlorine atom is an ortho-, para-directing group, yet it deactivates the benzene ring towards electrophilic attack. This is due to two opposing effects: the electron-withdrawing inductive effect (-I) of the electronegative chlorine atom, which decreases the electron density of the ring, and the electron-donating resonance effect (+R) of chlorine's lone pairs, which increases electron density, particularly at the ortho and para positions.[15][16] The inductive effect is stronger, making this compound less reactive than benzene.[15][16] For instance, nitration of this compound with a mixture of nitric and sulfuric acids proceeds at a slower rate than the nitration of benzene and yields a mixture of primarily 4-nitrothis compound (para-isomer) and 2-nitrothis compound (ortho-isomer).[3][12]

-

Nucleophilic Aromatic Substitution: this compound is highly resistant to nucleophilic substitution reactions under normal laboratory conditions.[17][18] The carbon-chlorine bond is strengthened by resonance interaction between the chlorine's lone pairs and the ring's pi-electron system.[12][18] Furthermore, the electron-rich benzene ring repels incoming nucleophiles.[18] However, substitution can be achieved under extreme conditions. A notable example is the Dow process , where this compound is hydrolyzed to phenol (B47542) using fused sodium hydroxide (B78521) at 350°C and high pressure.[3] This reaction proceeds through a benzyne (B1209423) intermediate.

Spectroscopic Properties

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Key Data |

| ¹H NMR | Multiplets in the range of δ 7.14 - 7.43 ppm corresponding to the aromatic protons.[19] |

| ¹³C NMR | Signals corresponding to the aromatic carbons, with the carbon attached to chlorine appearing at a distinct chemical shift. |

| Infrared (IR) | C-H stretching (aromatic) at 3030-3080 cm⁻¹; C=C stretching (aromatic ring) around 1500-1600 cm⁻¹; C-Cl stretching vibrations between 550-880 cm⁻¹. The region from 400-1500 cm⁻¹ serves as a unique fingerprint region.[20] |

| UV-Vis | Absorption maximum at approximately 265 nm in cyclohexane.[21] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 112 and a characteristic (M+2)⁺ peak at m/z = 114 with an intensity ratio of approximately 3:1, indicative of the presence of one chlorine atom. |

Experimental Protocols

Industrial Synthesis: Direct Chlorination of Benzene (Conceptual Workflow)

-

Feed Preparation: Liquid benzene and gaseous chlorine are fed into a reactor. Unreacted benzene from the purification stage is recycled back into the feed stream.[7]

-

Catalysis: A Lewis acid catalyst, typically ferric chloride (FeCl₃), is introduced into the reactor. The catalyst can be formed in situ by the reaction of chlorine with iron.[22]

-

Reaction: The chlorination reaction is carried out continuously in the liquid phase at a controlled temperature of approximately 40-60°C. The exothermic reaction generates hydrogen chloride (HCl) gas as a byproduct.[6]

-

Neutralization: The crude product mixture is passed through a neutralizer where it is washed with an aqueous caustic solution (e.g., NaOH) to remove HCl and residual catalyst.

-

Purification: The neutralized organic phase is then sent to a series of distillation columns. The first column separates unreacted benzene, which is recycled.[7] Subsequent columns separate the desired monothis compound from the higher-boiling dithis compound and trithis compound fractions.[6]

Laboratory Synthesis: Sandmeyer Reaction

Part A: Preparation of Copper(I) Chloride Solution

-

Dissolve 25 g of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) and 12 g of sodium chloride (NaCl) in 100 mL of water in a flask and heat until a clear green solution is obtained.[10]

-

In a separate beaker, dissolve 7 g of sodium bisulfite (NaHSO₃) and 5 g of sodium hydroxide (NaOH) in 50 mL of water.

-

Slowly add the bisulfite-hydroxide solution to the hot copper(II) solution with stirring. A precipitate of copper(I) chloride will form.

-

Allow the white precipitate to settle, decant the supernatant liquid, and wash the precipitate several times with water by decantation.

-

Dissolve the copper(I) chloride precipitate in 50 mL of concentrated hydrochloric acid. Keep this solution cold.

Part B: Diazotization of Aniline

-

In a 600 mL beaker, mix 20 mL of aniline with 57 mL of distilled water.[9]

-

Slowly add 57 mL of concentrated hydrochloric acid to the aniline mixture while stirring.[9]

-

Cool the resulting aniline hydrochloride solution to 0-5°C in an ice-salt bath.[9]

-

Prepare a solution of 16 g of sodium nitrite (NaNO₂) in 33 mL of distilled water.[9]

-

Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution, ensuring the temperature does not rise above 5°C.[10] The formation of the benzenediazonium chloride is complete when the solution gives a positive test with starch-iodide paper.

Part C: Synthesis and Purification of this compound

-

Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.[10]

-

A vigorous evolution of nitrogen gas will occur, and an oily layer of crude this compound will form.

-

After the addition is complete, gently warm the mixture on a water bath until the evolution of nitrogen ceases.

-

Set up for steam distillation and distill the mixture. Collect the distillate, which will consist of this compound and water.[9]

-

Transfer the distillate to a separatory funnel and discard the lower aqueous layer.

-

Wash the crude this compound layer sequentially with 25 mL of 10% sodium hydroxide solution (to remove any phenol byproduct) and then with 30 mL of water.[9]

-

Dry the this compound over anhydrous calcium chloride.[9]

-

Decant the dried liquid and purify by fractional distillation, collecting the fraction that boils at 131-132°C.

Mandatory Visualizations

Caption: Industrial synthesis of this compound via direct chlorination.

Caption: Laboratory synthesis of this compound via the Sandmeyer reaction.

Caption: Reaction pathway for the electrophilic nitration of this compound.

Applications

This compound's primary role is as a chemical intermediate and a high-boiling solvent.[3]

-

Chemical Intermediate: It is a precursor in the manufacturing of other chemicals. For example, it is nitrated on a large scale to produce 2-nitrothis compound and 4-nitrothis compound, which are intermediates for dyes, herbicides, and pharmaceuticals.[3][12] Historically, it was a major precursor for phenol via the Dow process and for the pesticide DDT.[2][3]

-

Solvent: Due to its high boiling point and ability to dissolve various organic materials like oils, waxes, and resins, it is used as a solvent in industrial applications, including in pesticide formulations and to degrease automobile parts.[2][3][4]

-

Other Uses: It also finds application as a heat transfer medium in industrial installations.[4]

Safety and Handling

This compound is a hazardous substance that requires careful handling.

-

Hazards: It is a flammable liquid, and its vapors can form explosive mixtures with air.[23] It is harmful if inhaled or swallowed and causes skin irritation.[24] Chronic exposure can have detrimental effects on the central nervous system, liver, and kidneys.[2][25] It is also toxic to aquatic life with long-lasting effects.[24]

-

Handling: Work should be conducted in a well-ventilated area, and personal protective equipment (gloves, safety glasses, protective clothing) should be worn. Keep away from heat, sparks, open flames, and other ignition sources. Store in a tightly closed container in a cool, dry, and well-ventilated place.[23]

This guide provides a foundational understanding of this compound, covering its synthesis, chemical and physical properties, and primary applications, tailored for professionals in the chemical and pharmaceutical sciences.

References

- 1. This compound | C6H5Cl | CID 7964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chempanda.com [chempanda.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. What is this compound and where is it used? - distripark.eu [distripark.eu]

- 5. This compound: Structure, Preparation & Uses Explained [vedantu.com]

- 6. scribd.com [scribd.com]

- 7. om.fossee.in [om.fossee.in]

- 8. US4306104A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 9. Sciencemadness Discussion Board - this compound from Aniline via the Sandmeyer Reaction - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. scribd.com [scribd.com]

- 11. This compound | Solvent, Aromatic Compound, Halogenated Hydrocarbon | Britannica [britannica.com]

- 12. webqc.org [webqc.org]

- 13. Benzene, chloro- [webbook.nist.gov]

- 14. This compound Solvent Properties [macro.lsu.edu]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. echemi.com [echemi.com]

- 17. This compound is extremely less reactive towards a nucleophilic subst - askIITians [askiitians.com]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. This compound(108-90-7) 1H NMR spectrum [chemicalbook.com]

- 20. C6H5Cl infrared spectrum of this compound prominent wavenumbers cm-1 detecting functional groups present finger print for identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 21. PhotochemCAD | this compound [photochemcad.com]

- 22. chemguide.co.uk [chemguide.co.uk]

- 23. carlroth.com [carlroth.com]

- 24. merckmillipore.com [merckmillipore.com]

- 25. nj.gov [nj.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorobenzene (B131634) (C₆H₅Cl) is a significant aromatic organic compound, serving as a vital intermediate in the synthesis of various chemicals, including pesticides, dyes, and pharmaceuticals.[1] First synthesized in 1851, this colorless, flammable liquid possesses a characteristic almond-like odor.[2][3] Its utility in diverse applications stems from its unique physical and chemical properties, which are a direct consequence of the interplay between the benzene (B151609) ring and the chlorine substituent. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, complete with detailed experimental protocols and visual representations of its reactive behavior.

Physical Properties of this compound

This compound is a colorless, mobile liquid at room temperature.[1][2] It is practically insoluble in water but is miscible with most organic solvents, such as ethanol, ether, and benzene.[2][4] This solubility profile makes it a useful solvent in various organic reactions. The key physical properties of this compound are summarized in the tables below.

General and Physical Properties

| Property | Value | References |

| Molecular Formula | C₆H₅Cl | [1] |

| Molecular Weight | 112.56 g/mol | [5] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Almond-like | [3] |

| Density | 1.106 g/cm³ at 20°C | [5] |

| Melting Point | -45.6 °C | [6] |

| Boiling Point | 131.7 °C | [5][6] |

| Flash Point | 28 °C (82.4 °F) | [4] |

| Vapor Pressure | 8.8 mmHg at 20°C | [4] |

| Refractive Index (n_D^20) | 1.5248 | [4] |

| Solubility in Water | 0.5 g/L at 20°C | [5] |

| Solubility in Organic Solvents | Miscible with most organic solvents | [2] |

Thermodynamic Properties

| Property | Value | References |

| Heat of Vaporization | 39.5 kJ/mol at boiling point | [5] |

| Specific Heat Capacity (liquid) | 1.29 J/g·K at 25°C | [5] |

| Enthalpy of Formation (liquid) | 11.5 kJ/mol | [5] |

| Enthalpy of Formation (gas) | 52.5 kJ/mol | [5] |

| Entropy of Vaporization | 87.5 J/mol·K at boiling point | [5] |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is crucial for the application of this compound in research and industry. Standardized methods ensure reproducibility and comparability of data.

Determination of Boiling Point (ASTM D850)

This method covers the distillation of industrial aromatic hydrocarbons with relatively narrow boiling ranges.[7][8][9]

Methodology:

-

Apparatus: A standard distillation flask, condenser, receiver, and a calibrated thermometer are required.

-

Procedure:

-

A 100 mL sample of this compound is placed in the distillation flask.

-

The flask is heated, and the vapor is passed through the condenser.

-

The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point.

-

The temperature is continuously monitored as the distillation proceeds.

-

The final boiling point is the temperature at which the last of the liquid evaporates from the bottom of the flask.

-

-

Data Analysis: The boiling range is reported, which provides an indication of the purity of the substance.[9]

Determination of Refractive Index (ASTM D1218)

This test method is used for the measurement of the refractive index of liquid hydrocarbons.

Methodology:

-

Apparatus: A calibrated refractometer with a sodium light source and a constant temperature bath.

-

Procedure:

-

The refractometer is calibrated using a standard liquid of known refractive index.

-

A small sample of this compound is placed on the prism of the refractometer.

-

The temperature is maintained at 20°C using the constant temperature bath.

-

The refractive index is read directly from the instrument's scale.

-

-

Data Analysis: The refractive index is reported to four decimal places.

Chemical Properties and Reactivity of this compound

The chemical behavior of this compound is dictated by the electronic effects of the chlorine atom on the benzene ring. The chlorine atom exhibits a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). The inductive effect deactivates the benzene ring towards electrophilic attack, making this compound less reactive than benzene.[10][11] However, the resonance effect directs incoming electrophiles to the ortho and para positions.

Electrophilic Aromatic Substitution Reactions

This compound undergoes typical electrophilic aromatic substitution reactions, albeit at a slower rate than benzene.[10][12] The major products are a mixture of ortho and para isomers.

Electrophilic Aromatic Substitution of this compound.

Nitration: The nitration of this compound with a mixture of concentrated nitric acid and sulfuric acid yields a mixture of 1-chloro-2-nitrobenzene (B146284) and 1-chloro-4-nitrobenzene.[13]

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group onto the benzene ring, predominantly at the para position, to form 4-chlorobenzenesulfonic acid.[14]

Nucleophilic Aromatic Substitution Reactions

Due to the strength of the carbon-chlorine bond, which has partial double bond character due to resonance, this compound is highly resistant to nucleophilic substitution reactions under normal conditions.[12][15] However, these reactions can be forced to occur under drastic conditions of high temperature and pressure.[16]

Nucleophilic Aromatic Substitution of this compound.

Dow Process: This industrial process involves the hydrolysis of this compound with aqueous sodium hydroxide (B78521) at 350°C and 300 bar to produce phenol (B47542).[17][18] The reaction proceeds through a benzyne (B1209423) intermediate.[17]

Reaction with Ammonia (B1221849): Under high pressure and temperature, this compound reacts with ammonia to produce aniline.[2]

Other Key Reactions

Wurtz-Fittig Reaction: This reaction involves the coupling of an aryl halide with an alkyl halide in the presence of sodium metal in dry ether to form an alkyl-substituted aromatic compound.[19][20] For example, this compound can react with an alkyl halide to produce an alkylbenzene.[21]

Experimental Protocols for Chemical Reactions

The following protocols provide a general framework for conducting key reactions of this compound in a laboratory setting.

Nitration of this compound

Objective: To synthesize a mixture of ortho- and para-nitrothis compound.

Materials:

-

This compound

-

Concentrated Nitric Acid

-

Concentrated Sulfuric Acid

-

Ice bath

-

Beakers, test tubes, and filtration apparatus

Methodology:

-

Carefully prepare a nitrating mixture by adding 4 mL of concentrated nitric acid to 4 mL of concentrated sulfuric acid in a test tube, cooling the mixture in an ice bath.

-

Slowly add 1.5 mL of this compound dropwise to the cold nitrating mixture with constant shaking. Maintain the temperature below 35°C.

-

After the addition is complete, allow the reaction mixture to stand at room temperature for 10 minutes to ensure the reaction goes to completion.

-

Pour the reaction mixture onto crushed ice in a beaker to precipitate the product.

-

Isolate the solid product by vacuum filtration and wash it thoroughly with cold water.

-

The crude product can be purified by recrystallization from ethanol.

Sulfonation of this compound

Objective: To synthesize chlorobenzenesulfonic acid.

Materials:

-

This compound

-

Fuming Sulfuric Acid (Oleum)

-

Reaction flask with a stirrer and reflux condenser

-

Heating mantle

Methodology:

-

Place this compound in a reaction flask equipped with a stirrer and a reflux condenser.

-

Slowly add fuming sulfuric acid to the this compound with constant stirring. The reaction is exothermic and may require cooling.

-

After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 100°C) for a specified period to ensure the reaction proceeds to completion.[22]

-

After cooling, the reaction mixture can be carefully poured into cold water to precipitate the sulfonic acid.

-

The product can be isolated by filtration and purified by recrystallization.

Dow Process (Laboratory Scale Simulation)

Objective: To demonstrate the hydrolysis of this compound to phenol.

Materials:

-

This compound

-

Sodium Hydroxide (concentrated solution)

-

High-pressure autoclave

-

Hydrochloric acid

Methodology:

-

Place this compound and a concentrated solution of sodium hydroxide into a high-pressure autoclave.

-

Heat the autoclave to a high temperature (e.g., 350°C) and pressure (e.g., 300 bar).[17]

-

Maintain these conditions for a sufficient time to allow for the hydrolysis to occur, forming sodium phenoxide.

-

After cooling and depressurizing the autoclave, carefully transfer the reaction mixture to a beaker.

-

Acidify the solution with dilute hydrochloric acid to precipitate the phenol.

-

The phenol can then be isolated and purified.

Wurtz-Fittig Reaction

Objective: To synthesize an alkylbenzene from this compound.

Materials:

-

This compound

-

An alkyl halide (e.g., methyl iodide)

-

Sodium metal

-

Dry ether (anhydrous)

-

Reaction flask with a reflux condenser and dropping funnel

Methodology:

-

Set up a reaction flask with a reflux condenser and a dropping funnel. Ensure all glassware is dry.

-

Place small pieces of sodium metal in the flask containing dry ether.

-

A mixture of this compound and the alkyl halide is added dropwise from the dropping funnel to the sodium suspension with stirring.

-

The reaction is often initiated by gentle warming and then proceeds exothermically. The reaction rate can be controlled by the rate of addition and cooling.

-

After the reaction is complete, the excess sodium is carefully destroyed (e.g., by the slow addition of ethanol).

-

The reaction mixture is then washed with water, and the organic layer is separated, dried, and distilled to isolate the alkylbenzene product.

Logical Workflow for Property Determination

The determination of the physical and chemical properties of a compound like this compound follows a systematic workflow to ensure accurate and reliable data.

General Experimental Workflow for Property Determination.

Conclusion

This technical guide has provided a detailed examination of the physical and chemical properties of this compound, tailored for a scientific audience. The tabulated data offers a quick reference for its key characteristics, while the detailed experimental protocols provide practical guidance for laboratory work. The included diagrams visually summarize the reactivity patterns and a logical workflow for property determination. A thorough understanding of these properties is essential for the safe and effective use of this compound in research, development, and industrial applications.

References

- 1. scribd.com [scribd.com]

- 2. This compound | Solvent, Aromatic Compound, Halogenated Hydrocarbon | Britannica [britannica.com]

- 3. This compound | C6H5Cl | CID 7964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Solvent Properties [macro.lsu.edu]

- 5. webqc.org [webqc.org]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. standards.iteh.ai [standards.iteh.ai]

- 8. store.astm.org [store.astm.org]

- 9. store.astm.org [store.astm.org]

- 10. echemi.com [echemi.com]